Sodium 2-((3,6,9,12,15,18,21,24,27,30-decaoxaoctatetracont-39-enyl)oxy)-2-oxoethane-1-sulphonate
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Overview
Description
Sodium 2-((3,6,9,12,15,18,21,24,27,30-decaoxaoctatetracont-39-enyl)oxy)-2-oxoethane-1-sulphonate is a complex organic compound known for its unique structure and properties. This compound is characterized by a long polyether chain and a sulfonate group, making it highly soluble in water and useful in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 2-((3,6,9,12,15,18,21,24,27,30-decaoxaoctatetracont-39-enyl)oxy)-2-oxoethane-1-sulphonate typically involves the reaction of a polyether alcohol with a sulfonating agent. The polyether alcohol is first prepared through the polymerization of ethylene oxide. This is followed by the reaction with a sulfonating agent such as chlorosulfonic acid or sulfur trioxide to introduce the sulfonate group.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where the polyether alcohol is continuously fed and reacted with the sulfonating agent under controlled temperature and pressure conditions. The reaction mixture is then neutralized with sodium hydroxide to form the final product, which is purified through filtration and drying processes.
Chemical Reactions Analysis
Types of Reactions
Sodium 2-((3,6,9,12,15,18,21,24,27,30-decaoxaoctatetracont-39-enyl)oxy)-2-oxoethane-1-sulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonate group to a sulfinate or thiol group.
Substitution: The sulfonate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Sulfinates or thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Sodium 2-((3,6,9,12,15,18,21,24,27,30-decaoxaoctatetracont-39-enyl)oxy)-2-oxoethane-1-sulphonate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture media to improve cell growth and viability.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles and encapsulate hydrophobic drugs.
Industry: Utilized in the formulation of detergents and cleaning agents due to its excellent emulsifying properties.
Mechanism of Action
The mechanism of action of Sodium 2-((3,6,9,12,15,18,21,24,27,30-decaoxaoctatetracont-39-enyl)oxy)-2-oxoethane-1-sulphonate involves its ability to interact with various molecular targets through its sulfonate group and polyether chain. The sulfonate group can form ionic interactions with positively charged molecules, while the polyether chain can engage in hydrogen bonding and van der Waals interactions. These interactions enable the compound to stabilize emulsions, enhance solubility, and facilitate the delivery of hydrophobic molecules.
Comparison with Similar Compounds
Similar Compounds
Sodium dodecyl sulfate: Another surfactant with a shorter alkyl chain and similar sulfonate group.
Sodium lauryl ether sulfate: Contains an ether linkage similar to the polyether chain in Sodium 2-((3,6,9,12,15,18,21,24,27,30-decaoxaoctatetracont-39-enyl)oxy)-2-oxoethane-1-sulphonate.
Sodium stearate: A soap with a long alkyl chain and carboxylate group instead of a sulfonate group.
Uniqueness
This compound is unique due to its long polyether chain, which imparts exceptional solubility and emulsifying properties. This makes it particularly useful in applications where other surfactants may not perform as effectively.
Properties
CAS No. |
94386-35-3 |
---|---|
Molecular Formula |
C40H77NaO15S |
Molecular Weight |
853.1 g/mol |
IUPAC Name |
sodium;2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(E)-octadec-9-enoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-2-oxoethanesulfonate |
InChI |
InChI=1S/C40H78O15S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-45-19-20-46-21-22-47-23-24-48-25-26-49-27-28-50-29-30-51-31-32-52-33-34-53-35-36-54-37-38-55-40(41)39-56(42,43)44;/h9-10H,2-8,11-39H2,1H3,(H,42,43,44);/q;+1/p-1/b10-9+; |
InChI Key |
YYASUNJBAKAUBD-RRABGKBLSA-M |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOC(=O)CS(=O)(=O)[O-].[Na+] |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOC(=O)CS(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
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